molecular formula C13H14BrNO2 B11839567 Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate CAS No. 786704-07-2

Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate

Cat. No.: B11839567
CAS No.: 786704-07-2
M. Wt: 296.16 g/mol
InChI Key: FABPMSWAXHGZDT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom and an ethyl ester group, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate typically involves the bromination of an indole derivative followed by esterification. One common method is the bromination of 1-methylindole at the 2-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The resulting 2-bromo-1-methylindole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new indole derivatives with different functional groups.

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Hydrolysis: Formation of 2-(2-bromo-1-methyl-1H-indol-3-yl)acetic acid.

Scientific Research Applications

Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate has been studied for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the indole ring can facilitate binding to biological receptors, potentially inhibiting or activating certain cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Ethyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate can be compared with other indole derivatives such as:

    2-Bromo-1-methylindole: Lacks the ethyl ester group, making it less reactive in esterification reactions.

    Ethyl 2-(1-methyl-1H-indol-3-yl)acetate: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    1-Methylindole-3-acetic acid: Lacks both the bromine atom and the ethyl ester group, making it less versatile in chemical modifications.

The presence of both the bromine atom and the ethyl ester group in this compound makes it unique and valuable for various synthetic and research applications.

Properties

CAS No.

786704-07-2

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

ethyl 2-(2-bromo-1-methylindol-3-yl)acetate

InChI

InChI=1S/C13H14BrNO2/c1-3-17-12(16)8-10-9-6-4-5-7-11(9)15(2)13(10)14/h4-7H,3,8H2,1-2H3

InChI Key

FABPMSWAXHGZDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N(C2=CC=CC=C21)C)Br

Origin of Product

United States

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